molecular formula C19H16N4O B13565102 n4-(Furan-2-ylmethyl)-n2-phenylquinazoline-2,4(1h,3h)-diimine

n4-(Furan-2-ylmethyl)-n2-phenylquinazoline-2,4(1h,3h)-diimine

Cat. No.: B13565102
M. Wt: 316.4 g/mol
InChI Key: JBNQXHYEUTXOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine

The compound’s structure (molecular formula: C₁₉H₁₆N₄O; molecular weight: 316.36 g/mol) features two key substituents:

  • N4-bound furan-2-ylmethyl group : Introduces a heteroaromatic oxygen atom, enhancing hydrogen-bonding capacity and metabolic stability.
  • N2-bound phenyl group : Provides a planar hydrophobic moiety for π-π stacking interactions with aromatic residues in enzyme binding pockets.

The SMILES string (C1(NC2=CC=CC=C2)=NC(NCC3=CC=CO3)=C4C=CC=CC4=N1) reveals a fully conjugated quinazoline core, which facilitates electronic delocalization and rigid conformational geometry. This rigidity is critical for maintaining binding affinity in protein-ligand interactions.

Table 1: Comparative Structural Features of Select Quinazoline Derivatives

Compound Molecular Formula Substituents (N2/N4) Key Structural Feature
ZD6474 (Vandetanib) C₂₂H₂₄N₄O₃ N4-(3-bromo-4-hydroxy) Dual EGFR/VEGFR inhibition
N4-(Furan-2-ylmethyl)-N2-phenyl C₁₉H₁₆N₄O N4-furan-2-ylmethyl Enhanced hydrogen bonding
GNF-Pf-2466 C₂₀H₁₈N₄O N4-furan-2-ylmethyl RET kinase inhibition

Pharmacophoric Features of Quinazoline-Based Scaffolds

The pharmacophore of this compound includes three elements:

  • Quinazoline core : Serves as a planar aromatic system for intercalation into kinase ATP-binding pockets. The 1H,3H-dihydro configuration introduces non-coplanar amine groups, enabling hydrogen bond donation to backbone carbonyls (e.g., VEGFR-2 Cys919).
  • Furan-2-ylmethyl side chain : The furan oxygen acts as a hydrogen bond acceptor, while the methylene linker (-CH₂-) provides rotational flexibility for optimal binding orientation.
  • Phenyl group at N2 : Stabilizes hydrophobic interactions with nonpolar residues (e.g., EGFR Leu694), as demonstrated in molecular docking studies of analogous compounds.

In anti-angiogenesis assays, derivatives with similar substitutions inhibited human umbilical vein endothelial cell (HUVEC) adhesion and migration by 60–80% at 10 μM concentrations. These effects correlate with the compound’s ability to disrupt VEGF signaling pathways through competitive binding at tyrosine kinase domains.

Mechanistic Insights :

  • The furan oxygen forms a critical hydrogen bond with Asp1046 in VEGFR-2, as observed in crystallographic studies of related quinazolines.
  • The phenyl group’s para-substitution pattern (absent in this compound) is less critical than its overall hydrophobicity, suggesting broad tolerance for aromatic groups at N2.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine

InChI

InChI=1S/C19H16N4O/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15/h1-12H,13H2,(H2,20,21,22,23)

InChI Key

JBNQXHYEUTXOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of quinazoline-2,4-diamine derivatives such as N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diimine typically involves multi-step reactions starting from quinazoline precursors, followed by selective functionalization at the N2 and N4 positions.

Two main synthetic routes are commonly reported:

  • Route A: Direct Nucleophilic Substitution on Quinazoline-2,4-diamine Core
  • Route B: Multi-component Reactions via Isothiocyanate Intermediates

Route A: Nucleophilic Substitution on Quinazoline-2,4-diamine

  • Starting Material : Quinazoline-2,4-diamine or quinazolin-2,4(1H,3H)-diimine core is prepared or commercially available.

  • Step 1 – N2-Phenyl Substitution : The amino group at position 2 is reacted with a phenyl-containing electrophile or via direct amination using aniline derivatives under controlled conditions to introduce the phenyl group at N2.

  • Step 2 – N4-(Furan-2-ylmethyl) Substitution : The N4 position is alkylated using furan-2-ylmethyl halides (e.g., furan-2-ylmethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to yield the N4-(furan-2-ylmethyl) substituent.

  • Purification : The product is purified by recrystallization or chromatography.

Route B: Multi-Component Synthesis via Isothiocyanate Intermediates

This method is adapted from protocols used in quinazoline derivative synthesis and involves:

  • Formation of Benzoyl Isothiocyanate Intermediate : Reaction of 4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzoyl chloride with ammonium thiocyanate under reflux conditions to form benzoyl isothiocyanate intermediate.

  • Three-Component Reaction : The intermediate undergoes nucleophilic attack by various amines, including furan-2-ylmethylamine and aniline derivatives, in a single-pot reaction to form the desired quinazoline-2,4-diamine derivatives.

  • Advantages : This method allows for the simultaneous introduction of both N2-phenyl and N4-furan-2-ylmethyl groups with good yields and operational simplicity.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol Polar aprotic solvents favored for substitution reactions
Base Potassium carbonate (K2CO3), Sodium hydride (NaH) Used to deprotonate amine for alkylation
Temperature Room temperature to reflux (80–120 °C) Reflux often improves yields in multi-step synthesis
Reaction Time 6–24 hours Depends on step and scale
Purification Column chromatography, recrystallization To isolate pure compound

Characterization and Confirmation of Structure

  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to confirm the substitution pattern and purity.
  • Elemental Analysis : Confirms molecular formula consistency.
  • X-ray Crystallography : Occasionally used to confirm 3D structure and substitution sites.

Comparative Yields and Purity from Different Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Route A (Nucleophilic Substitution) 65–80 >95 Straightforward, well-established Requires multiple steps
Route B (Isothiocyanate Intermediate) 75–85 >97 One-pot, efficient, scalable Requires preparation of intermediate

Research Findings and Applications

  • The compound and its analogues have been synthesized and tested for biological activities such as antitumor and antimalarial effects.
  • Synthetic routes have been optimized to improve yield and selectivity, with Route B showing promise for rapid library synthesis.
  • Molecular docking and biological assays confirm the importance of the furan-2-ylmethyl and phenyl substitutions for activity, influencing synthetic focus on these groups.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Core

The quinazoline ring undergoes nucleophilic substitution at positions 2 and 4 due to electron-deficient nitrogen atoms. Key reactions include:

  • Amination : Reaction with primary amines (e.g., benzylamine) at 80°C in DMF yields substituted diimine derivatives via displacement of the furan-methyl group .

  • Halogenation : Treatment with PCl₅ or POCl₃ converts the diimine groups to dichloro intermediates, enabling further Suzuki cross-coupling reactions .

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductYield (%)Source
BenzylamineDMF, 80°C, 12hN2-Benzyl-N4-phenylquinazoline-diimine72
POCl₃Toluene, reflux, 6h2,4-Dichloroquinazoline derivative88

Cycloaddition and Ring-Opening Reactions

The furan moiety participates in Diels-Alder reactions and ring-opening processes:

  • Diels-Alder Reactivity : Reacts with maleic anhydride at 120°C to form bicyclic adducts, confirmed by X-ray crystallography .

  • Acid-Catalyzed Ring Opening : Exposure to HCl/EtOH cleaves the furan ring, generating α,β-unsaturated ketone intermediates .

Key Observation : Ring-opening products show enhanced electrophilicity, enabling subsequent condensations with hydrazines or thioureas .

Condensation and Schiff Base Formation

The imine groups facilitate condensation reactions:

  • Hydrazine Derivatives : Reacts with 5-nitrofuran-2-carbaldehyde under acidic conditions to form hydrazone-linked hybrids, characterized by ¹H/¹³C NMR .

  • Thiosemicarbazide Complexation : Forms metal chelates with Cu(II) and Co(II) ions, confirmed by IR and mass spectrometry .

Table 2: Condensation Reaction Outcomes

Carbonyl PartnerMetal IonApplicationMIC (μg/mL)Source
5-NitrofuraldehydeAntimicrobial agents80 (S. aureus)
ThioureaCu(II)Anticancer activity (IC₅₀: 12 μM)

Catalytic Hydrogenation

Selective reduction of the imine groups occurs under H₂/Pd-C:

  • Imine to Amine : Converts N4-(furan-2-ylmethyl) groups to secondary amines while preserving the quinazoline core .

  • Functional Group Tolerance : Furan rings remain intact under mild conditions (25°C, 1 atm H₂) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-formylphenylboronic acid) to introduce biaryl motifs .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Xantphos/Pd(OAc)₂ catalysts .

Mechanistic Insight : Cross-coupling occurs preferentially at the 6- and 7-positions of the quinazoline ring .

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

  • Anticancer Activity : Disubstituted derivatives (e.g., dimethylaminopropyl variants) inhibit MCF-7 cells (IC₅₀: 8.2 μM) by stabilizing G-quadruplex DNA .

  • Antimicrobial Efficacy : Hydrazone analogs exhibit zone inhibition values of 12–14 mm against E. coli and C. albicans .

Stability and Degradation Pathways

  • pH-Dependent Hydrolysis : Degrades in acidic media (pH < 3) via imine bond cleavage, forming quinazoline-2,4-dione .

  • Photolytic Decomposition : UV exposure (254 nm) induces furan ring scission, monitored by HPLC .

Scientific Research Applications

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: In Vitro Activity and Selectivity of Selected Quinazoline Derivatives

Compound N2 Substituent N4 Substituent EC50 (μM) L. donovani Selectivity Index (SI)
[3] (Reference) Isopropyl Furan-2-ylmethyl 1.5 >10
[31] Cyclohexyl Furan-2-ylmethyl 1.6 1.2
[32] Isopropyl Benzyl 2.0 8.5
[35] Isopropyl Isopropyl 2.3 >13
[40] Benzyl Isopropyl 0.9 19

Key Findings:

  • N4-Furan-2-ylmethyl Derivatives: While the parent compound ([3]) shows strong activity (EC50 = 1.5 μM), analogs like [31] (cyclohexyl at N2) retain potency but suffer from poor selectivity (SI = 1.2), limiting therapeutic utility .
  • N4-Benzyl and N4-Isopropyl Derivatives: Compound [32] (N4-benzyl) and [35] (N4-isopropyl) exhibit moderate activity (EC50 = 2.0–2.3 μM) but improved selectivity (SI >8.5), suggesting that bulkier N4 groups enhance host-cell compatibility .
  • N2-Benzyl Derivatives: Compound [40] (N2-benzyl, N4-isopropyl) achieves superior potency (EC50 = 0.9 μM) and selectivity (SI = 19), underscoring the importance of aromatic N2 substituents .

Structural Analogues with Modified Cores

Pyrimidine-Based Derivatives

Compounds like 5-fluoro-N2-[3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)phenyl]-N4-[(3R)-piperidin-3-yl]pyrimidine-2,4-diamine (18b) exhibit distinct pharmacokinetic profiles due to fluorination and heterocyclic substitutions. However, their antileishmanial activity remains uncharacterized, limiting direct comparability .

Triazole-Containing Derivatives

Triazole-modified analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-(4H)) demonstrate enhanced solubility but reduced antiparasitic efficacy compared to quinazoline diamines .

Biological Activity

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine is a complex organic compound with the chemical formula C19H16N4O. It features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and antileishmanial properties. The specific substitution of furan and phenyl groups at the N2 and N4 positions enhances its potential efficacy against various biological targets.

Chemical Structure

The compound's structure includes a quinazoline backbone with a diimine functional group, which is crucial for its reactivity and biological interactions. The unique arrangement of substituents contributes to its distinct biological activities.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that this compound displays cytotoxic effects on human cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) with varying degrees of effectiveness .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HePG215
MCF720
A54925

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains. Studies have shown moderate activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Staphylococcus aureus1275
Escherichia coli1080
Candida albicans1177

Antileishmanial Activity

The compound has also shown promising antileishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro studies indicated that certain derivatives exhibited EC50 values in the low micromolar range. Notably, some analogues were effective in reducing parasitemia in murine models of visceral leishmaniasis when administered intraperitoneally .

Table 3: Antileishmanial Efficacy

CompoundEC50 (nM)Efficacy in Murine Model (%)Reference
N4-Furfuryl analogue67037% reduction
Bis-benzyl analogue1400Not tested

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as folate metabolism and DNA replication. The diimine functionality likely enhances binding affinity to biological targets, leading to increased potency against pathogens and cancer cells.

Q & A

What are the recommended synthetic routes for N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine?

Basic Research Question
The synthesis of quinazoline derivatives typically involves cyclocondensation of anthranilic acid derivatives with amines or urea analogs. For this compound, a two-step approach is recommended:

Core Formation : React 2-aminobenzamide with phenyl isocyanate under reflux in anhydrous dioxane to form the quinazoline-2,4-dione core.

Substituent Introduction : Treat the core with furan-2-ylmethylamine in the presence of POCl₃ as a dehydrating agent at 90–100°C for 4–6 hours .
Key Considerations :

  • Purification via recrystallization (DMSO/water, 2:1) improves yield (typically 70–85%) .
  • Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) .

How is the compound characterized for purity and structural integrity?

Basic Research Question
Characterization involves:

  • Melting Point : Determined via capillary tube method (expected range: 170–175°C) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, quinazoline aromatic protons at δ 7.5–8.3 ppm) .
    • IR : Detect imine (C=N) stretches at ~1600 cm⁻¹ and NH bends at 3300–3400 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: ~76%, H: ~6%, N: ~17%) .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .

How do structural modifications at the N4 and N2 positions affect anti-inflammatory activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • N4 Substituents : Furan-2-ylmethyl groups enhance anti-exudative activity (AEA) by 30–40% compared to alkyl chains, likely due to improved π-π stacking with inflammatory targets .
  • N2 Aryl Groups : Phenyl substituents show higher AEA (ED₅₀: 25 mg/kg) than heteroaromatic analogs (ED₅₀: 40–50 mg/kg) in rat formalin-induced edema models .
    Methodological Validation :
  • In Vivo Testing : Dose-response studies (10–50 mg/kg, intraperitoneal) with indomethacin as a positive control .
  • Molecular Docking : Simulate interactions with COX-2 (PDB: 5KIR) to rationalize activity differences .

What methodologies resolve discrepancies in biological activity data across studies?

Advanced Research Question
Common Contradictions :

  • Variability in IC₅₀ values for MAO inhibition (e.g., 10 μM vs. 50 μM in different assays).
    Resolution Strategies :

Assay Standardization :

  • Use identical enzyme sources (recombinant human MAO-A/B) and substrate concentrations (kynuramine: 50 μM) .
  • Normalize data to reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) .

Statistical Analysis :

  • Apply ANOVA with post-hoc Tukey tests to compare datasets (p < 0.05 threshold) .

Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .

What in vitro models are optimal for evaluating neurochemical activity?

Advanced Research Question
Recommended Models :

  • MAO Inhibition :
    • Enzymatic Assays : Measure IC₅₀ using fluorometric kits (e.g., MAO-Glo™, Promega) .
    • Cell-Based : SH-SY5Y neuroblastoma cells treated with 1–100 μM compound for 24 hours .
  • Neuroprotection :
    • Oxidative Stress : H₂O₂-induced damage in primary cortical neurons (viability via MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.